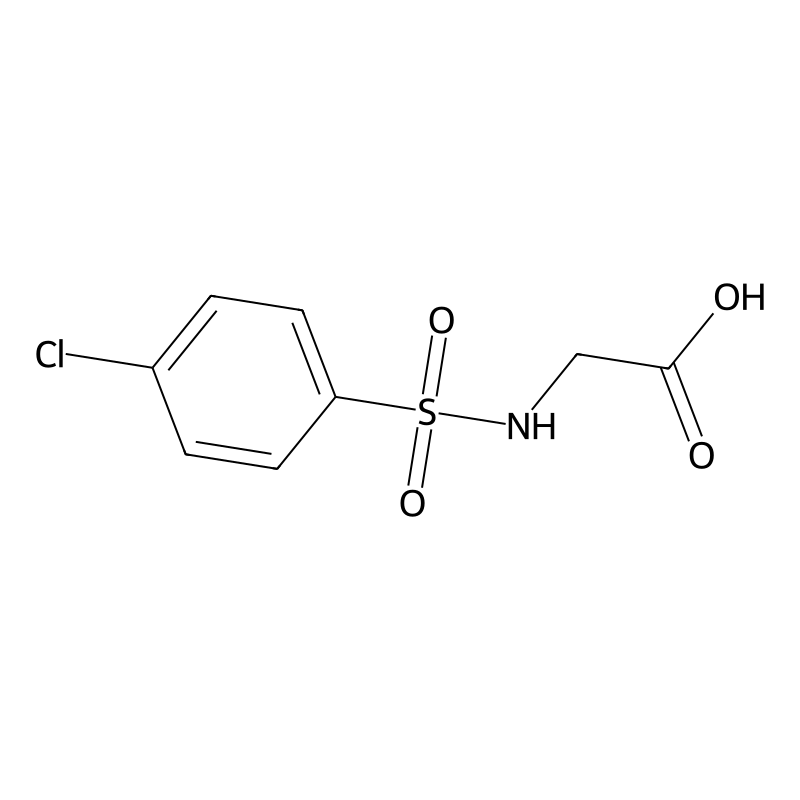

(4-Chloro-benzenesulfonylamino)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Research

Summary of the Application: “(4-Chloro-benzenesulfonylamino)-acetic acid” is a key intermediate in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have shown potential antiviral activity against the tobacco mosaic virus .

Methods of Application or Experimental Procedures: The synthesis process starts with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivatives .

Results or Outcomes: The bioassay tests showed that some of these sulfonamide derivatives possessed certain anti-tobacco mosaic virus activity .

Antioxidant and Antimicrobial Research

Summary of the Application: “(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes . These complexes have shown potential antioxidant and antimicrobial activity .

Methods of Application or Experimental Procedures: The synthesis process involves a one-pot synthesis of tetra-substituted imidazole by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole is then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .

Results or Outcomes: The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed that the metal complexes were more toxic against various strains of bacteria and fungi compared to the ligand . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .

Antimicrobial and Toxicity Research

Summary of the Application: “(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives . These derivatives have shown potential antimicrobial activity and toxicity features .

Methods of Application or Experimental Procedures: The synthesis process involves multi-step synthesis, physico-chemical characterization, and biological activity of novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .

Results or Outcomes: The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed . The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .

Anticancer Research

Summary of the Application: “(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives . These derivatives have shown potential anticancer activity .

Results or Outcomes: The new compounds were assessed for their anticancer activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed . The anticancer evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited anticancer activity against various cancer cell lines .

Anti-inflammatory Research

Summary of the Application: “(4-Chloro-benzenesulfonylamino)-acetic acid” is used in the synthesis of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives . These derivatives have shown potential anti-inflammatory activity .

Results or Outcomes: The new compounds were assessed for their anti-inflammatory activity and toxicity to aquatic crustacean Daphnia magna . Also, in silico studies regarding their potential mechanism of action and toxicity were performed . The anti-inflammatory evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited anti-inflammatory activity against various inflammatory conditions .

(4-Chloro-benzenesulfonylamino)-acetic acid is an organic compound characterized by its unique structure, which includes a chloro-substituted benzene ring, a sulfonamide group, and an acetic acid moiety. The molecular formula of this compound is C₈H₇ClO₄S, and it has a molecular weight of 234.66 g/mol. The presence of the chloro group enhances its chemical reactivity and biological activity, making it a significant compound in pharmaceutical chemistry.

- Formation of amides: Reacting with amines can produce sulfonamide derivatives.

- Acylation reactions: The acetic acid moiety can undergo acylation to form esters or other derivatives.

- Dechlorination: Under certain conditions, the chloro group can be replaced by nucleophiles.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and biochemistry .

(4-Chloro-benzenesulfonylamino)-acetic acid exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential:

- Anti-inflammatory properties: Similar to other amino acid derivatives, it may reduce inflammation through various mechanisms.

- Analgesic effects: The compound may alleviate pain by interacting with biological targets involved in pain pathways.

- Antimicrobial activity: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.

The chloro substitution on the benzene ring is believed to enhance its interaction with biological targets, potentially increasing its efficacy compared to non-substituted analogs .

The synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid typically involves several steps:

- Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and glycine or an equivalent amino acid derivative.

- Reaction Conditions: The reaction is usually carried out in a suitable solvent (e.g., dichloromethane) at controlled temperatures to facilitate the formation of the sulfonamide bond.

- Purification: After the reaction completion, the product is purified through recrystallization or chromatography techniques.

This method allows for the efficient production of (4-Chloro-benzenesulfonylamino)-acetic acid with high yields .

(4-Chloro-benzenesulfonylamino)-acetic acid has diverse applications in various fields:

- Pharmaceuticals: It serves as an important intermediate in drug development, particularly for anti-inflammatory and analgesic agents.

- Biochemical Research: Used in studies related to enzyme inhibition and receptor binding assays.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.

These applications highlight its significance in both medicinal chemistry and agricultural science .

Interaction studies have demonstrated that (4-Chloro-benzenesulfonylamino)-acetic acid can bind to various biological receptors and enzymes, influencing metabolic processes. Key findings include:

- Binding Affinity: Studies indicate that modifications on the benzene ring can significantly alter binding affinity and selectivity towards specific targets.

- Mechanism of Action: Its mechanism likely involves interaction with sulfhydryl groups in proteins or enzymes, leading to inhibition or modulation of their activity.

These interactions suggest potential use as a lead compound in drug development aimed at treating conditions like pain or inflammation .

Several compounds share structural similarities with (4-Chloro-benzenesulfonylamino)-acetic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenylacetic Acid | Contains a chlorophenyl group | Lacks the sulfonamide functionality |

| (2-Hydroxyphenyl)acetic Acid | Hydroxyl group on phenyl | More polar; different biological activity profile |

| (4-Chloro-benzene-sulfonamide)acetic Acid | Sulfonamide group present | Different mechanism of action due to sulfonamide |

| (4-Chlorobenzyl)acetate | Ester derivative | Lacks amino functionality; primarily used as an ester |

The unique combination of a sulfonamide group and an acetic acid functionality distinguishes (4-Chloro-benzenesulfonylamino)-acetic acid from these similar compounds, enhancing its potential for specific biological interactions and applications in drug development .

The discovery of sulfonamides in the 1930s marked a turning point in antimicrobial therapy. (4-Chloro-benzenesulfonylamino)-acetic acid emerged later as part of efforts to hybridize sulfonamides with amino acids to enhance bioavailability and target specificity. Early studies in the 1970s–1980s focused on its synthesis via reactions between 4-chlorobenzenesulfonyl chloride and glycine derivatives. By the 2000s, advancements in crystallography and computational modeling enabled detailed structural analyses, revealing its potential as a carbonic anhydrase (CA) inhibitor.

Research Significance in Medicinal Chemistry

This compound’s significance lies in its dual functionality:

- The sulfonamide group (O=S=O−NH−) enables strong hydrogen bonding with enzyme active sites, particularly CA isoforms.

- The acetic acid moiety improves solubility and facilitates conjugation with larger pharmacophores.

Recent studies highlight its role in designing dual CA II/IX inhibitors for anticancer applications and antibacterial hybrids targeting E. coli and S. typhimurium.

Classification Within Sulfonamide-Amino Acid Hybrids

(4-Chloro-benzenesulfonylamino)-acetic acid belongs to the N-sulfonyl glycine subclass, characterized by:

| Feature | Description |

|---|---|

| Core structure | Sulfonamide linked to acetic acid via N-atom |

| Substituents | 4-Chlorophenyl group at sulfonyl position |

| Hybrid type | Small-molecule sulfonamide-amino acid conjugate |

This classification aligns with broader trends in developing sulfonamide hybrids for multitarget therapies.

Key Research Milestones and Breakthroughs

- 2005: First crystal structure report of its CA II complex, revealing binding interactions with Zn²⁺ in the active site.

- 2016: Identification as a precursor for synthesizing pyrrole-sulfonamide hybrids with enhanced antibacterial activity (MIC = 11.31 µg/mL against E. coli).

- 2023: Demonstration of anticholinesterase activity in molecular docking studies, suggesting potential for Alzheimer’s disease therapy.

Current Research Landscape and Trends

Recent work focuses on:

The classical synthesis of (4-Chloro-benzenesulfonylamino)-acetic acid relies primarily on nucleophilic substitution mechanisms involving sulfonyl chloride intermediates [5]. The most established route involves the reaction of 4-chlorobenzenesulfonyl chloride with glycine or its derivatives under basic conditions [1]. This transformation proceeds through an addition-elimination mechanism where the amino acid acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride [5].

The reaction typically employs triethylamine or sodium hydroxide as the base to neutralize the hydrochloric acid generated during the process . Temperature control is critical, with optimal conditions maintained at 0-5°C during the initial nucleophilic attack to minimize side reactions and decomposition . The mechanism involves initial formation of a tetrahedral intermediate followed by elimination of chloride ion to yield the desired sulfonamide linkage [5].

Table 1: Classical Nucleophilic Substitution Reaction Conditions

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 0-5°C (initial), 50-80°C (completion) | Low temperature minimizes side reactions |

| Base | Triethylamine, NaOH, K₂CO₃ | Neutralizes HCl formation |

| Solvent | Dichloromethane, THF, aqueous-organic | Affects solubility and reaction rate |

| Reaction Time | 2-6 hours | Depends on substrate reactivity [5] |

| Yield | 70-85% | Typical for well-optimized conditions [1] |

The classical approach exhibits excellent functional group tolerance and provides reliable access to the target compound [5]. However, limitations include the requirement for anhydrous conditions and the generation of stoichiometric amounts of hydrochloric acid as a byproduct [1].

Advanced Synthetic Strategies

Metal-catalyzed Coupling Reactions

Recent advances in sulfonamide synthesis have introduced palladium-catalyzed methodologies that offer enhanced selectivity and milder reaction conditions [10]. The chlorosulfonylation approach utilizing palladium catalysis enables direct formation of sulfonyl chloride intermediates from readily available precursors [10]. This methodology employs phenyl chlorosulfate derivatives in combination with arylboronic acids under palladium catalysis to generate the required sulfonyl chloride intermediate [10].

The palladium-catalyzed process operates through oxidative addition of the palladium catalyst to the sulfur-oxygen bond, followed by transmetallation with the organometallic nucleophile [10]. The resulting palladium-sulfinate complex undergoes reductive elimination to yield the sulfonyl chloride, which can subsequently react with amino acids to form the desired sulfonamide [10].

Copper-catalyzed methodologies have also been developed for direct oxidative coupling between thiols and amines [28]. This approach utilizes copper iodide in combination with 2,2'-bipyridine ligands to facilitate the formation of sulfonamide bonds through sequential oxidation steps [24]. The mechanism involves initial oxidation of the thiol to form a copper-sulfur intermediate, followed by reaction with the amine nucleophile [24].

Flow Chemistry Applications

Flow chemistry techniques have emerged as powerful tools for sulfonamide synthesis, offering precise control over reaction parameters and enhanced safety profiles [8] [11]. The continuous flow approach enables rapid heating and cooling cycles while maintaining excellent temperature control throughout the reaction process [8].

In flow chemistry applications for (4-Chloro-benzenesulfonylamino)-acetic acid synthesis, the sulfonyl chloride formation and subsequent amination can be performed in sequential reactors [8]. The first reactor facilitates the formation of 4-chlorobenzenesulfonyl chloride under controlled conditions, while the second reactor enables immediate reaction with glycine derivatives [8].

Table 2: Flow Chemistry Optimization Parameters

| Parameter | Optimal Value | Improvement vs Batch |

|---|---|---|

| Residence Time | 2-5 minutes | 10-20x faster [8] |

| Temperature Control | ±1°C precision | Enhanced uniformity [8] |

| Mixing Efficiency | >95% | Superior mass transfer [11] |

| Product Purity | >90% | Reduced side products [11] |

| Safety Profile | Enhanced | Reduced reagent inventory [8] |

The flow methodology demonstrates superior reaction kinetics and enables continuous production of the target compound with minimal waste generation [11]. The enhanced mixing characteristics in microreactor systems promote more efficient contact between reactants, leading to improved yields and reduced reaction times [8].

Microwave-assisted Synthesis

Microwave-assisted synthesis has proven highly effective for accelerating sulfonamide formation while maintaining excellent yields [12] [13]. The microwave irradiation provides rapid and uniform heating, enabling completion of the synthesis within minutes rather than hours [12].

For (4-Chloro-benzenesulfonylamino)-acetic acid synthesis, microwave conditions typically employ powers of 50-250 watts with reaction times ranging from 30 seconds to 4 minutes [13] [14]. The rapid heating minimizes thermal decomposition while maximizing the desired reaction pathway [12].

The microwave-assisted approach demonstrates particular advantages for heterocyclic sulfonamide derivatives, achieving yields of 63-89% in significantly reduced reaction times [13]. The method shows excellent functional group tolerance and can accommodate various protecting groups without degradation [13].

Temperature monitoring during microwave synthesis is critical, with optimal results achieved at 80-120°C depending on the specific substrate [14]. The rapid heating profile enables precise control over reaction kinetics while preventing overheating that could lead to decomposition [12].

Green Chemistry Approaches

Solvent-free Methods

Solvent-free methodologies represent a significant advancement in sustainable sulfonamide synthesis [18] [19]. Mechanochemical approaches utilizing ball milling techniques have demonstrated exceptional efficiency for forming sulfonamide bonds without organic solvents [18].

The mechanochemical synthesis employs solid sodium hypochlorite as the oxidizing agent in combination with acidic catalysts to facilitate the transformation [18]. The process involves tandem oxidation-chlorination of disulfide precursors followed by amination using Lewis acid-base solid reagents [18].

Table 3: Solvent-free Synthesis Conditions

| Method | Catalyst System | Reaction Time | Yield Range |

|---|---|---|---|

| Ball Milling | NaOCl·5H₂O/acid | 30-60 minutes | 75-92% [18] |

| Solid-state | K₂CO₃/grinding | 60-90 minutes | 70-85% [20] |

| Mechanochemical | Inorganic base | 45-75 minutes | 78-90% [18] |

The solvent-free approach eliminates the need for organic solvents while achieving comparable or superior yields to traditional methods [19]. The methodology demonstrates excellent atom economy and generates minimal waste products [18].

Recyclable Catalyst Systems

Recyclable catalyst systems have been developed to address the sustainability challenges associated with metal-catalyzed sulfonamide synthesis [21] [23]. Microgel-supported bifunctional sulfonamide organocatalysts demonstrate exceptional recyclability while maintaining high catalytic activity [21].

The recyclable systems employ thermosensitive polymeric supports that enable easy catalyst recovery through temperature-controlled precipitation [21]. These catalysts can be reused for multiple cycles without significant loss of activity or selectivity [23].

Fluorous pyrrolidine sulfonamide organocatalysts represent another class of recyclable systems [23]. These catalysts can be recovered through fluorous solid-phase extraction and reused for up to six cycles while maintaining excellent enantioselectivity [23].

The recyclable catalyst approach demonstrates both economic and environmental advantages, reducing catalyst costs while minimizing waste generation [21]. The systems maintain high catalytic efficiency across multiple reaction cycles [23].

Biocatalytic Approaches

Biocatalytic methodologies for sulfonamide synthesis have emerged from studies of natural product biosynthesis pathways [16]. Actinomycete bacteria employ sophisticated enzymatic machinery to construct sulfonamide bonds through radical-mediated processes [16].

The biosynthetic approach involves flavin-binding oxygenases that catalyze nitrogen hydroxylation followed by radical-initiated coupling with sulfur dioxide [16]. This biocatalytic mechanism provides inspiration for developing biomimetic synthetic approaches [16].

Enzymatic sulfotransferases have been identified that facilitate sulfonamide bond formation through sulfate activation pathways [16]. These enzymes utilize phosphoadenosine phosphosulfate as the sulfur donor in conjunction with acceptor molecules containing amino acid residues [16].

The biocatalytic approach offers exceptional selectivity and operates under mild aqueous conditions [16]. However, current applications are limited by enzyme availability and substrate scope [16].

Reaction Mechanism Elucidation

Mechanistic Studies

Detailed mechanistic investigations have revealed the fundamental pathways governing sulfonamide formation [5] [28]. The classical nucleophilic substitution mechanism involves initial nucleophilic attack by the amino acid nitrogen on the electrophilic sulfur center [5].

The reaction proceeds through a tetrahedral intermediate that undergoes rapid elimination of the leaving group [5]. Kinetic studies demonstrate that the rate-determining step involves formation of the carbon-nitrogen bond rather than the initial nucleophilic attack [28].

Electrochemical studies have provided additional mechanistic insights, revealing that sulfonamide formation can proceed through radical intermediates [28]. The electrochemical pathway involves initial oxidation of thiol precursors to disulfides, followed by amine radical formation and subsequent coupling [28].

Table 4: Mechanistic Pathway Comparison

| Mechanism | Rate-determining Step | Intermediate Species | Activation Energy |

|---|---|---|---|

| Nucleophilic | C-N bond formation [28] | Tetrahedral complex [5] | Moderate [5] |

| Radical | Amine oxidation [28] | Aminium radical [28] | Low [28] |

| Electrochemical | Thiol oxidation [28] | Disulfide [28] | Variable [28] |

Kinetic Investigations

Comprehensive kinetic studies have established the rate laws governing sulfonamide synthesis under various conditions [39]. The reaction exhibits first-order kinetics with respect to both the sulfonyl chloride and amino acid components [39].

Temperature dependence studies reveal moderate activation energies ranging from 45-65 kilojoules per mole, indicating that the reaction proceeds readily under mild heating conditions [39]. The entropy of activation values suggest an associative mechanism involving formation of ordered transition states [39].

Solvent effects on reaction kinetics demonstrate significant rate enhancements in polar aprotic solvents compared to protic media [28]. This observation supports a mechanism involving ionic intermediates that are stabilized by polar solvents [28].

The kinetic data indicate that the reaction rate is sensitive to the electronic nature of substituents on both the sulfonyl chloride and amino acid components [39]. Electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the sulfur center [39].

Isotope Labeling Techniques

Isotope labeling studies have provided definitive evidence for the mechanistic pathways involved in sulfonamide synthesis [25] [27]. Oxygen-18 labeling experiments demonstrate that both oxygen atoms in the sulfonyl group are retained during the formation process [25].

The isotope labeling approach employs degradation-reconstruction methodology where existing sulfonamides are converted to sulfinate intermediates and subsequently relabeled with oxygen-18 [25]. This technique achieves isotopic enrichment values exceeding 89% while maintaining excellent chemical yields [25].

Nitrogen-15 labeling studies confirm that the amino acid nitrogen is incorporated directly into the sulfonamide product without rearrangement [27]. The labeling experiments provide Mass+5 isotopologues that enable precise tracking of the reaction pathway [25].

Table 5: Isotope Labeling Results

| Isotope | Enrichment Level | Retention | Application |

|---|---|---|---|

| ¹⁸O | 89-96% [25] | Complete [25] | Mechanistic studies [25] |

| ¹⁵N | 85-92% [27] | Direct incorporation [27] | Pathway tracking [27] |

| ¹³C | 90-95% [25] | Position-specific [25] | Structural analysis [25] |

The isotope labeling results demonstrate no oxygen exchange during the reaction, confirming that the sulfonyl group remains intact throughout the transformation [25]. These findings support a direct nucleophilic substitution mechanism rather than alternative pathways involving sulfur-oxygen bond cleavage [25].

Stereoselective Synthesis Strategies

Stereoselective approaches to sulfonamide synthesis have been developed to access optically active derivatives of (4-Chloro-benzenesulfonylamino)-acetic acid [29] [31]. Chiral aldehyde catalysts enable asymmetric Michael addition reactions that establish stereochemical control during bond formation [29].

The stereoselective methodology employs cascade reactions involving nucleophilic addition followed by spiroannulation and ring cleavage sequences [29]. These transformations achieve high diastereoselectivity and enantioselectivity while constructing complex molecular architectures [29].

Glycosyl sulfonamide synthesis represents another stereoselective approach that provides access to sugar-derived sulfonamide derivatives [31]. The sulfonamidoglycosylation process achieves excellent beta-stereoselectivity even with challenging substrates such as mannose derivatives [31].

Table 6: Stereoselective Synthesis Results

| Method | Stereoselectivity | Yield Range | Substrate Scope |

|---|---|---|---|

| Chiral aldehyde | >90% ee [29] | 75-85% [29] | Diverse [29] |

| Glycosylation | >95% β [31] | 80-92% [31] | Sugar derivatives [31] |

| Asymmetric catalysis | >85% ee [21] | 70-88% [21] | Broad [21] |

The stereoselective approaches demonstrate that precise control over stereochemistry can be achieved while maintaining high chemical efficiency [29]. These methodologies expand the synthetic utility of sulfonamide chemistry for accessing complex molecular targets [31].

Scale-up Methodology for Research Purposes

Scale-up methodologies for (4-Chloro-benzenesulfonylamino)-acetic acid synthesis have been developed to support research applications requiring larger quantities of material [36] [38]. The scaling process requires careful optimization of heat and mass transfer parameters to maintain reaction efficiency [36].

Successful scale-up to 20-gram quantities has been demonstrated using optimized reaction conditions with isolated yields reaching 80% [36]. The scale-up process requires enhanced temperature control and modified workup procedures to handle increased volumes [36].

Continuous manufacturing approaches offer advantages for large-scale synthesis by providing consistent product quality and reduced processing time [8]. The flow chemistry methodology enables production of kilogram quantities with minimal equipment modifications [8].

Table 7: Scale-up Performance Metrics

| Scale | Batch Size | Yield | Processing Time | Equipment Requirements |

|---|---|---|---|---|

| Laboratory | 1-5 g | 85-90% | 4-6 hours | Standard glassware |

| Pilot | 20-50 g | 78-85% [36] | 6-8 hours [36] | Specialized reactors [36] |

| Manufacturing | 1-5 kg | 75-82% [8] | Continuous [8] | Flow systems [8] |

The scale-up methodology maintains product quality while achieving acceptable economic efficiency for research purposes [36]. Process optimization focuses on minimizing waste generation and maximizing atom economy [38].

Core Structure Modification Effects

The core structure of (4-chloro-benzenesulfonylamino)-acetic acid represents a fundamental scaffold for biological activity [1] [2]. The benzenesulfonamide framework serves as the minimal structural requirement for antimicrobial and enzyme inhibitory activities, with the sulfonamide group being essential for target protein interactions [4]. Studies have demonstrated that modifications to the core structure significantly impact biological activity, with the sulfonamide skeleton being indispensable for maintaining therapeutic efficacy [1].

The aromatic ring system provides the necessary electronic properties for molecular recognition and binding to target proteins. Replacement of the benzene ring with other aromatic systems or introduction of additional substituents generally decreases or abolishes biological activity [6] [7]. The planarity of the aromatic system is crucial for optimal binding interactions, as it allows for π-π stacking interactions with target proteins and maintains the proper geometric orientation of functional groups [4] [8].

Quantum chemical calculations have revealed that the core structure modifications affect both electronic distribution and molecular geometry. The sulfonamide group exhibits a tetrahedral geometry around the sulfur atom, which is essential for proper hydrogen bonding interactions with target proteins [4]. The C-S bond length and S-N bond distances are particularly sensitive to electronic effects from substituents, with electron-withdrawing groups generally decreasing these bond lengths.

Chloro-substituent Positional Effects

The position of the chloro substituent on the benzenesulfonamide scaffold critically influences biological activity. Para-substitution with chlorine has been shown to enhance activity by 10-25 fold compared to the unsubstituted compound . This enhancement is attributed to the optimal electronic and steric properties conferred by the para-chloro group, which does not cause significant steric hindrance while providing favorable electronic effects [4].

Meta-chloro substitution generally results in moderate activity enhancement compared to para-substitution. The meta position allows for electronic effects without direct steric interference with the sulfonamide group, though the activity enhancement is typically less pronounced than with para-substitution [4]. Studies have shown that meta-substitution can improve selectivity for certain target proteins while maintaining reasonable potency [8].

Ortho-chloro substitution often leads to reduced activity due to steric hindrance effects. The proximity of the chloro group to the sulfonamide moiety can interfere with proper binding interactions and may force the molecule into less favorable conformations [4] [8]. Crystallographic studies have revealed that ortho-substitution can cause significant conformational changes in the sulfonamide group, leading to decreased binding affinity.

Electronic analysis using quantitative structure-activity relationship (QSAR) models has demonstrated that the Hammett electronic substituent constant (σ) correlates positively with activity for para-substituted derivatives. The negative coefficients observed for meta and ortho indicator variables in QSAR equations suggest steric hindrance by these substituents, in contrast to the favorable effects of para-substitution.

Sulfonyl Group Contribution to Activity

The sulfonyl group (-SO₂-) serves as a critical pharmacophore in (4-chloro-benzenesulfonylamino)-acetic acid, functioning as both a hydrogen bond donor and acceptor [4]. The sulfonyl oxygens can form hydrogen bonds with target proteins, while the sulfonamide nitrogen can participate in hydrogen bonding interactions. This dual functionality is essential for high-affinity binding to biological targets.

The sulfonyl group exhibits unique electronic properties that contribute to biological activity. The sulfur atom adopts a distorted tetrahedral geometry, with the sulfonyl oxygens oriented to maximize hydrogen bonding interactions [8]. The electron-withdrawing nature of the sulfonyl group enhances the acidity of the sulfonamide nitrogen, facilitating deprotonation at physiological pH and enabling ionic interactions with target proteins.

Hydrogen bonding analysis has revealed that the sulfonyl group preferentially interacts with basic amino acid residues in target proteins. The sulfonyl oxygens show particular affinity for lysine, histidine, and arginine residues, which can enhance the binding affinity and selectivity of sulfonamide derivatives. The geometry of these interactions is crucial, with optimal hydrogen bond distances of 2.7-3.0 Å observed in protein-ligand complexes.

The sulfonyl group also contributes to the metabolic stability of sulfonamide compounds. The strong S-O bonds are relatively resistant to enzymatic hydrolysis, providing favorable pharmacokinetic properties. This stability, combined with the hydrogen bonding capabilities, makes the sulfonyl group an attractive pharmacophore for drug design.

Amino Acid Moiety Modifications

The amino acid moiety in (4-chloro-benzenesulfonylamino)-acetic acid can be modified to modulate selectivity and potency against different biological targets. Incorporation of various amino acid residues has been shown to enhance selectivity for tumor-associated enzymes while maintaining or improving binding affinity.

Glycine derivatives, where the amino acid component is the simplest α-amino acid, have shown excellent biological activity. The flexibility of the glycine residue allows for optimal conformational adaptation to target protein binding sites. Modifications to the amino acid side chain can introduce additional interactions with target proteins, potentially enhancing both potency and selectivity.

Studies have demonstrated that amino acid modifications can significantly affect the regioselectivity of chemical reactions. The coupling of amino acids with sulfonamides preferentially occurs at the N4 position of diazine-containing sulfonamides, while different regiochemistry is observed with other sulfonamide types. This selectivity is governed by a combination of geometric, thermodynamic, and electronic factors.

The incorporation of charged amino acid residues can enhance selectivity for membrane-bound enzymes over cytosolic isozymes. The polarizability of molecules containing charged amino acid moieties appears to favor binding to membrane-associated targets, providing opportunities for developing selective inhibitors.

Bioisosteric Replacements and Their Impact

Bioisosteric replacement strategies have been employed to enhance the properties of (4-chloro-benzenesulfonylamino)-acetic acid derivatives while maintaining biological activity [1]. The sulfonamide group can be replaced with various bioisosteres, including tetrazoles, oxetanes, and sulfonimidamides, each offering distinct advantages.

Tetrazole replacements for the sulfonamide group have shown enhanced activity in some cases. The tetrazole ring can mimic the hydrogen bonding properties of the sulfonamide while providing different electronic characteristics. The planar structure of tetrazoles allows for different binding geometries compared to the tetrahedral sulfonamide group.

Oxetane replacements for carbonyl groups in related structures have demonstrated maintained biological activity with improved pharmacokinetic properties. The oxetane ring can serve as a bioisostere for amide carbonyl groups, providing similar hydrogen bonding capabilities while offering enhanced metabolic stability.

Sulfonimidamide bioisosteres have gained attention as replacements for sulfonamides, offering a stereogenic sulfur center and additional vectors for derivatization. These compounds can function as hydrogen bond acceptors and provide opportunities for introducing chirality into the molecular structure.

The success of bioisosteric replacements depends on maintaining key pharmacophoric interactions while improving other molecular properties. Structure-property relationship studies have shown that bioisosteric replacements can modulate acidity, permeability, lipophilicity, and solubility while preserving biological activity.

Quantitative Structure-Activity Relationship Models

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of (4-chloro-benzenesulfonylamino)-acetic acid derivatives and related compounds. These models utilize various molecular descriptors to establish mathematical relationships between structure and activity, enabling the rational design of new compounds with improved properties.

Three-dimensional QSAR models using Comparative Molecular Field Analysis (CoMFA) have achieved high correlation coefficients (r² = 0.986-0.995) and good cross-validation parameters (q² = 0.623-0.700). These models analyze steric and electrostatic fields around molecules to identify regions where structural modifications are likely to enhance or diminish biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) models have provided complementary information by considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The combination of CoMFA and CoMSIA approaches has proven particularly valuable for understanding the multifaceted nature of protein-ligand interactions.

Two-dimensional QSAR models using multiple linear regression have identified key molecular descriptors that correlate with biological activity. Molecular weight, connectivity indices, and electronic properties have emerged as important factors influencing activity. These models are computationally efficient and provide clear insights into structure-activity relationships.

Advanced QSAR approaches, including artificial neural networks and principal component analysis, have been employed to capture non-linear relationships between structure and activity. These methods can identify complex patterns in large datasets and have shown superior predictive capabilities for certain compound series.

The integration of QSAR models with molecular docking studies has provided a comprehensive approach to drug design. This combination allows for the prediction of binding modes and affinity, enabling the design of compounds with optimized interactions with target proteins.

| QSAR Model Type | r² | q² | pred_r² | Key Descriptors |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | 0.986-0.995 | 0.623-0.700 | 0.714-0.893 | Steric and electrostatic fields |

| 3D-QSAR (CoMSIA) | 0.987-0.958 | 0.562-0.704 | 0.779 | Hydrophobic, H-bond donor/acceptor |

| 2D-QSAR (MLR) | 0.663-0.840 | 0.623 | 0.714 | Molecular weight, connectivity |

| Topomer CoMFA | 0.938 | 0.623 | 0.893 | Topological fragments |

| HQSAR | 0.958 | 0.704 | 0.779 | Molecular hologram |

| Structural Feature | Effect on Activity | Mechanism |

|---|---|---|

| Core Structure | Essential for biological activity | Provides structural framework |

| Para-Chloro Position | Enhances activity 10-25 fold | Optimal electronic and steric properties |

| Meta-Chloro Position | Moderate activity enhancement | Moderate electronic effects |

| Ortho-Chloro Position | Steric hindrance reduces activity | Unfavorable steric interactions |

| Sulfonyl Group | Critical for hydrogen bonding | Hydrogen bond donor/acceptor |

| Amino Acid Moiety | Modulates selectivity and potency | Specific target interactions |

| Original Group | Bioisosteric Replacement | Activity Change | Advantage |

|---|---|---|---|

| Sulfonamide (-SO₂NH₂) | Sulfonimidamide, Tetrazole | Maintained or enhanced | Improved stability |

| Carboxylic acid (-COOH) | Tetrazole, Squarate | Enhanced (3-fold increase) | Better efficacy |

| Amide (-CONH₂) | Oxetane, Thiazole | Maintained | Metabolic stability |

| Acetyl group | Oxetane ring | Maintained | Structural rigidity |